Cas no 866156-31-2 (4-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one)

4-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is a benzoxazepine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a tetrahydrobenzoxazepinone core substituted with a 4-methylbenzyl group, which may confer unique binding properties in biological systems. This compound is of interest due to its heterocyclic framework, which is commonly explored for modulating central nervous system (CNS) targets. The presence of both aromatic and aliphatic moieties enhances its versatility in structure-activity relationship (SAR) studies. Its synthetic accessibility and well-defined physicochemical properties make it a valuable intermediate for developing novel therapeutic agents, particularly in neurological and psychiatric drug discovery.
4-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one structure
866156-31-2 structure
Product Name:4-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
CAS No:866156-31-2
MF:C17H17NO2
MW:267.322384595871
MDL:MFCD05669863
CID:5232743
Update Time:2025-06-09

4-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one Chemical and Physical Properties

Names and Identifiers

    • 4-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
    • MDL: MFCD05669863
    • Inchi: 1S/C17H17NO2/c1-13-6-8-14(9-7-13)12-18-10-11-20-16-5-3-2-4-15(16)17(18)19/h2-9H,10-12H2,1H3
    • InChI Key: HXQDQUVMPHFJCT-UHFFFAOYSA-N
    • SMILES: O1C2=CC=CC=C2C(=O)N(CC2=CC=C(C)C=C2)CC1

4-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB301602-100 mg
4-(4-Methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one; .
866156-31-2
100 mg
€221.50 2023-07-20
abcr
AB301602-100mg
4-(4-Methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one; .
866156-31-2
100mg
€221.50 2024-06-09
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00938338-1g
4-[(4-Methylphenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
866156-31-2 90%
1g
¥2401.0 2024-04-18
Ambeed
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4-[(4-Methylphenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
866156-31-2 90%
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$350.0 2025-04-16

4-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one Suppliers

Amadis Chemical Company Limited
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(CAS:866156-31-2)4-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
Order Number:A1058254
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:48
Price ($):315.0
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Additional information on 4-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one

Introduction to 4-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (CAS No. 866156-31-2)

4-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one, identified by its Chemical Abstracts Service (CAS) number 866156-31-2, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzoxazepine class, a heterocyclic structure known for its potential biological activity. The presence of a tetrahydro moiety and a methylphenyl substituent introduces unique electronic and steric properties, making it a promising candidate for further investigation in drug discovery.

The chemical structure of 4-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one consists of a fused benzene and oxygen-containing ring system, with a nitrogen atom incorporated into the seven-membered ring. This architecture is reminiscent of other bioactive molecules that have demonstrated efficacy in treating neurological and psychiatric disorders. The 5-one functionality at the fifth position of the benzoxazepine ring contributes to its potential reactivity and interaction with biological targets.

In recent years, there has been growing interest in developing novel benzoxazepine derivatives as scaffolds for therapeutic agents. The substitution pattern in 4-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one suggests that it may exhibit properties such as receptor binding affinity and metabolic stability, which are critical for drug development. Preliminary studies have indicated that this compound may interact with serotonin receptors, making it a candidate for investigating potential applications in mood regulation and cognitive enhancement.

One of the most compelling aspects of this compound is its structural similarity to known pharmacophores that have shown efficacy in clinical settings. For instance, analogs of benzoxazepine have been explored for their potential as anxiolytics and antidepressants. The methylphenyl group in 4-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one may enhance binding interactions by providing additional hydrophobic contact points with target proteins. This feature could be leveraged to optimize drug-like properties such as solubility and bioavailability.

Recent advances in computational chemistry have enabled researchers to predict the biological activity of compounds like 866156-31-2 with greater accuracy. Molecular docking studies suggest that this benzoxazepine derivative may bind to serotonin receptor subtypes (e.g., 5-HT1A) with high affinity. Such interactions are relevant for developing treatments targeting conditions associated with serotonin dysregulation, including depression and anxiety disorders. Additionally, the tetrahydro moiety may influence the compound's pharmacokinetic profile by modulating its ability to cross the blood-brain barrier.

The synthesis of 4-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one presents both challenges and opportunities for synthetic chemists. The construction of the benzoxazepine core requires careful consideration of reaction conditions to ensure high yield and purity. Modern synthetic methodologies have improved the efficiency of constructing complex heterocycles like benzoxazepines. For example, transition-metal-catalyzed coupling reactions have been employed to form key carbon-carbon bonds in this molecule. These advances have made it feasible to produce derivatives like 866156-31-2 on a scalable basis for further investigation.

In vitro studies have begun to elucidate the pharmacological profile of CAS No. 866156-31-2. Initial experiments suggest that this compound exhibits moderate affinity for serotonin receptors without significant off-target effects at typical concentrations. This selectivity is crucial for minimizing side effects in potential therapeutic applications. Furthermore, preliminary toxicity assays indicate that the compound is well-tolerated at doses relevant to its intended biological activity. These findings support further exploration of its potential as a lead compound for drug development.

The broader significance of tetrahydro-substituted benzoxazepines lies in their versatility as pharmacological tools. Researchers are increasingly interested in how structural modifications influence biological activity. The unique combination of functional groups in 4-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one provides a rich foundation for designing next-generation therapeutics. By systematically varying substituents such as the methylphenyl moiety or exploring different tetrahydro-ring sizes, researchers can fine-tune the pharmacological properties of these compounds.

Future directions for research on CAS No. 866156-31-2 include exploring its mechanism of action in detail and conducting preclinical studies to assess its efficacy and safety profile further. Investigating how this compound interacts with other neurotransmitter systems may also reveal additional therapeutic potentials beyond mood regulation. Collaborative efforts between synthetic chemists and biologists will be essential to translate laboratory findings into meaningful clinical applications.

The development of novel psychoactive drugs remains a critical challenge due to the complex interplay between structure and function at the molecular level. Compounds like 866156-31-2, with their well-defined scaffolds and predicted biological activities, represent valuable contributions to this ongoing effort. As our understanding of neural circuits and neurotransmitter systems continues to evolve, so too will our ability to design molecules that modulate these systems effectively.

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Amadis Chemical Company Limited
(CAS:866156-31-2)4-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
A1058254
Purity:99%
Quantity:1g
Price ($):315.0
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